D-tyrosinyl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

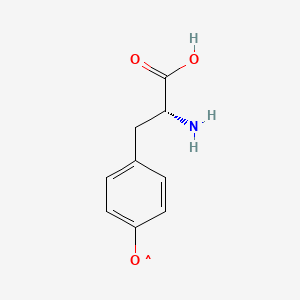

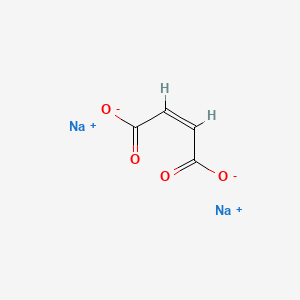

D-tyrosinyl radical is a tyrosinyl radical. It derives from a D-tyrosine. It is a conjugate base of a D-tyrosinyl radical cation. It is an enantiomer of a L-tyrosinyl radical.

科学的研究の応用

1. Inhibition of Mammalian DNA Topoisomerase II

D-tyrosinyl compounds have been explored in the context of cancer research. Genistein, a potent tyrosine kinase inhibitor, has shown inhibitory effects on mammalian DNA topoisomerase II, a key enzyme involved in DNA replication and transcription. This highlights the potential of D-tyrosinyl derivatives in developing anticancer agents (Markovits et al., 1989).

2. Microbial Attachment Inhibition

Research indicates that D-tyrosine can significantly inhibit the synthesis of autoinducer-2, extracellular DNA, and polysaccharides, thereby reducing microbial attachment to surfaces. This property of D-tyrosine suggests its potential as a non-toxic agent for controlling microbial attachment, particularly in water treatment applications (Xu & Liu, 2011).

3. Inhibition and Detection of Tyrosinase

The inhibition and detection of tyrosinase, an enzyme crucial in melanin synthesis, is another significant application. Compounds derived from D-tyrosinyl, used in ultrafiltration high-performance liquid chromatography, have aided in the identification of tyrosinase inhibitors. This application is particularly relevant in the fields of cosmetics and food supplements (Yang et al., 2012).

4. Biotechnological Applications

Mushroom tyrosinases, involving L-tyrosine, have biotechnological applications such as producing L-DOPA, cross-linked protein networks as food additives, and the detection or removal of phenolic compounds in wastewater. This showcases the versatility of tyrosinase-related research in various industrial sectors (Faria et al., 2007).

5. Topical Delivery Applications

D-tyrosinyl compounds, specifically polymeric nanospheres known as TyroSpheres, have been investigated for the topical delivery of substances like vitamin D3. These nanospheres show promise in improving skin delivery and stability of active pharmaceutical ingredients (Ramezanli et al., 2017).

6. Electrochemical Sensing

D-tyrosinyl derivatives have been used in the development of electrochemical sensors for the simultaneous determination of biological compounds such as levodopa, uric acid, tyrosine, and ascorbic acid in biological fluids. This application is crucial for monitoring diseases like Parkinson's (Atta et al., 2020).

7. Biofilm Formation Inhibition

D-tyrosine plays a role in inhibiting and disassembling bacterial biofilms, making it a candidate for biofouling control in various industrial and medical applications. Its impact on biofilms formed by different bacterial types and its specific mechanisms have been studied, showing effectiveness at low concentrations (Yu et al., 2016).

8. Protein Interaction Studies

D-tyrosinyl is also significant in studying protein interactions. For example, the structure of tyrosyl-tRNA synthetase has been refined, providing insights into how tyrosyl adenylate intermediates interact with the enzyme. This research is vital for understanding protein synthesis and function at the molecular level (Brick et al., 1989).

9. Electron Transport in Proteins

Studies involving D-tyrosinyl have also delved into the electron transport mechanisms in proteins, particularly between amino acids like cysteine and tyrosine. This research is fundamental to understanding enzyme-catalyzed processes in biological systems (Chen et al., 2014).

10. Polymer Development

D-tyrosinyl derivatives have been used to synthesize a variety of biodegradable polymers, such as tyrosine-derived polycarbonates and polyarylates. These polymers have applications in drug delivery, surface characterization, and biomedical device fabrication (Bourke & Kohn, 2003).

11. Potential Antiparkinsonian Activity

Research on m-tyrosine, a derivative of D-tyrosinyl, has shown evidence of antiparkinsonian activity in experimental models, suggesting its potential therapeutic value in the treatment of Parkinson's disease (Ungerstedt et al., 1973).

12. Redox-Controlled Proton Gate Studies

D-tyrosinyl has been instrumental in studies on Photosystem II, particularly in understanding the redox-controlled proton gate at tyrosine D. This research contributes to the broader understanding of photosynthetic processes (Sjöholm et al., 2014).

13. Stem Cell Harvesting Improvement

A combination of a small molecule derived from D-tyrosinyl has been developed to improve the mobilization of stem cells from bone marrow to the bloodstream. This advancement could enhance stem cell therapies (Nilsson & Cao, 2016).

14. Membrane Biofouling Mitigation

D-tyrosine has been found effective in mitigating membrane biofouling and promoting biofilm detachment from nylon membrane surfaces. This finding is significant for membrane technology in water treatment and other industrial applications (Xu & Liu, 2011).

15. Microbial Aggregate Disassembly

The combined application of D-tyrosine and norspermidine has shown effectiveness in disassembling large, old-aged microbial aggregates. This application is crucial for addressing microbial aggregation in various environmental and industrial contexts (Si et al., 2014).

16. Anti-Allergic Inflammatory Effects

Tyrosol, a derivative of D-tyrosinyl, has been shown to have anti-allergic inflammatory effects by inhibiting mast cell degranulation and expression of inflammatory cytokines. This research suggests potential therapeutic applications for allergic inflammatory disorders (Je et al., 2015).

特性

製品名 |

D-tyrosinyl |

|---|---|

分子式 |

C9H10NO3 |

分子量 |

180.18 g/mol |

InChI |

InChI=1S/C9H10NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8H,5,10H2,(H,12,13)/t8-/m1/s1 |

InChIキー |

BSOLAQMZTBVZLA-MRVPVSSYSA-N |

異性体SMILES |

C1=CC(=CC=C1C[C@H](C(=O)O)N)[O] |

SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)[O] |

正規SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)[O] |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

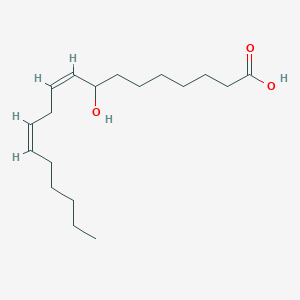

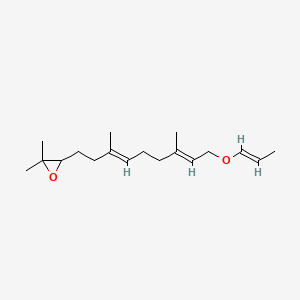

![[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B1238013.png)

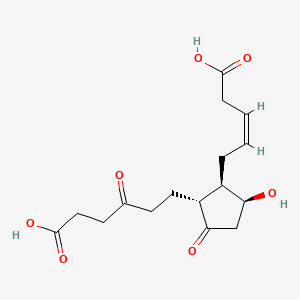

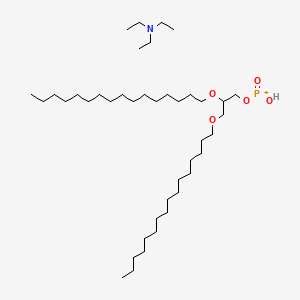

![[4-[[(2S)-2-acetamidopropanoyl]-[(1S)-1-carboxyethyl]amino]-3-amino-4-oxobutyl]-(hydroxymethyl)-oxophosphanium](/img/structure/B1238014.png)

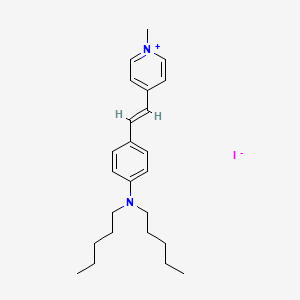

![(Z)-N-[2-(4-phenoxyphenoxy)ethoxy]propan-1-imine](/img/structure/B1238022.png)

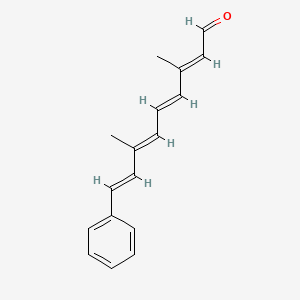

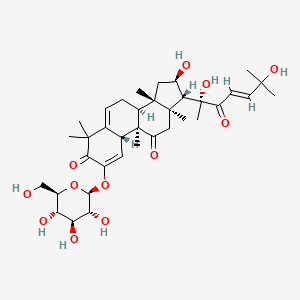

![[(1S,3Z)-3-[(2Z)-2-[(1R,3aS,7aS)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,4,6,7-hexahydro-1H-inden-5-ylidene]ethylidene]-4-methylidenecyclohexyl] hydrogen sulfate](/img/structure/B1238024.png)